molecular formula C12H15BrN2OS B14324241 4-Bromo-N-(diethylcarbamothioyl)benzamide CAS No. 105340-26-9

4-Bromo-N-(diethylcarbamothioyl)benzamide

Cat. No.: B14324241
CAS No.: 105340-26-9
M. Wt: 315.23 g/mol
InChI Key: HOPOEMQXTWNRJH-UHFFFAOYSA-N
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Description

4-Bromo-N-(diethylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H15BrN2OS. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the para position and a diethylcarbamothioyl group at the nitrogen atom.

Preparation Methods

The synthesis of 4-Bromo-N-(diethylcarbamothioyl)benzamide involves a multi-step process. The primary synthetic route includes the following steps :

    Reaction of 4-bromobenzoyl chloride with potassium thiocyanate: This reaction is carried out in dry acetone to form 4-bromobenzoyl isothiocyanate.

    Condensation with diethylamine: The 4-bromobenzoyl isothiocyanate is then condensed with diethylamine to yield this compound.

The reaction conditions typically involve maintaining anhydrous conditions and using solvents like acetone to ensure the purity and yield of the final product .

Chemical Reactions Analysis

4-Bromo-N-(diethylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiocarbonyl group.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or thiols to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

4-Bromo-N-(diethylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(diethylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-Bromo-N-(diethylcarbamothioyl)benzamide can be compared with other benzamide derivatives and thiourea compounds:

    Benzamide Derivatives: Compounds like 4-bromo-N,N-diethylbenzamide share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiourea Compounds: Compounds like N-(dibenzylcarbamothioyl)-3-methylbutanamide have similar thiocarbonyl groups but differ in their overall structure and reactivity.

Properties

CAS No.

105340-26-9

Molecular Formula

C12H15BrN2OS

Molecular Weight

315.23 g/mol

IUPAC Name

4-bromo-N-(diethylcarbamothioyl)benzamide

InChI

InChI=1S/C12H15BrN2OS/c1-3-15(4-2)12(17)14-11(16)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

HOPOEMQXTWNRJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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